molecular formula C6H9BrO B6283143 4-(2-bromoethoxy)but-1-yne CAS No. 854259-74-8

4-(2-bromoethoxy)but-1-yne

Cat. No.: B6283143
CAS No.: 854259-74-8
M. Wt: 177.04 g/mol
InChI Key: JJZCABHACCILJR-UHFFFAOYSA-N
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Description

4-(2-bromoethoxy)but-1-yne is a bifunctional organic compound of interest in chemical synthesis and materials science research . Its molecular structure features a terminal alkyne group at one end and a bromoethoxy chain at the other, making it a versatile building block for constructing more complex molecules . The terminal alkyne is a key handle for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and is also widely used in click chemistry via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages . Simultaneously, the bromine atom serves as a good leaving group for nucleophilic substitution reactions, particularly with oxygen, nitrogen, and sulfur nucleophiles, enabling etherification and alkylation processes . This dual reactivity allows researchers to use this compound as a molecular spacer or linker for attaching functional groups, synthesizing polymer precursors, modifying biomolecules, and exploring the development of novel compounds for various research applications. This product is intended for research use by qualified laboratory professionals and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854259-74-8

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-(2-bromoethoxy)but-1-yne

InChI

InChI=1S/C6H9BrO/c1-2-3-5-8-6-4-7/h1H,3-6H2

InChI Key

JJZCABHACCILJR-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCBr

Purity

93

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoethoxy but 1 Yne

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(2-bromoethoxy)but-1-yne logically deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections are centered around the ether C-O bond and the C-Br bond. spcmc.ac.inamazonaws.comlibretexts.org

C-O Bond Disconnection (Ether Synthesis): This disconnection is a primary strategic consideration, leading to two potential precursor pairs. kccollege.ac.in The first pair consists of a but-3-yn-1-ol derivative and a 2-bromoethyl synthon. The second involves a but-1-yne synthon bearing a hydroxyl group and 2-bromoethanol (B42945). This approach often employs the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

C-Br Bond Disconnection (Bromination): An alternative disconnection involves the conversion of a hydroxyl group into the target bromide. This suggests a precursor molecule, 2-(but-3-yn-1-yloxy)ethanol, which would undergo a regioselective bromination.

The analysis favors a convergent synthesis where the key ether linkage is formed from two functionalized fragments.

Classical Synthetic Routes and their Mechanistic Considerations

Classical approaches to this compound rely on well-understood, fundamental organic reactions.

Should the synthesis proceed via a terminal alcohol, its conversion to the corresponding bromide is a critical step. A variety of reagents can achieve this transformation. The choice of reagent is crucial to avoid unwanted reactions with the alkyne functionality.

ReagentConditionsMechanistic Notes
Phosphorus tribromide (PBr₃)Anhydrous ether or dichloromethane, often with pyridineThe alcohol's oxygen attacks the phosphorus, displacing a bromide ion. A subsequent Sₙ2 attack by the bromide on the activated carbon-oxygen bond yields the alkyl bromide. acs.org
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)DichloromethaneThis combination forms a phosphonium (B103445) salt in situ, which activates the alcohol for an Sₙ2 displacement by the bromide ion.
N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)DichloromethaneSimilar to the Appel reaction, this method provides a mild conversion of primary alcohols to bromides. acs.org

Table 1: Common Reagents for Regioselective Bromination of Primary Alcohols

The reaction of an alcohol with these reagents typically proceeds via an Sₙ2 mechanism, which is efficient for primary alcohols and minimizes the risk of side reactions like elimination or rearrangement.

The formation of the ether bond is a cornerstone of the synthesis of this compound. The Williamson ether synthesis is the most prominent classical method for this purpose. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Two primary pathways exist for the Williamson synthesis of the target molecule:

Pathway A: Reaction of the sodium salt of but-3-yn-1-ol with 1,2-dibromoethane (B42909). In this case, but-3-yn-1-ol is deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. Careful control of stoichiometry is required to favor monosubstitution over the formation of a diether. chemicalbook.comorganic-synthesis.com

Pathway B: Reaction of the sodium salt of 2-bromoethanol with a but-1-yne derivative bearing a leaving group (e.g., 4-tosyloxybut-1-yne). This route is generally less favored due to the potential for the alkoxide of 2-bromoethanol to undergo intramolecular cyclization to form an epoxide.

The mechanism of the Williamson ether synthesis is a classic Sₙ2 reaction, which is most efficient with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

BaseSolventTypical Temperature (°C)
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)0 to room temperature
Potassium Carbonate (K₂CO₃)Acetone (B3395972), AcetonitrileReflux
Sodium Hydroxide (NaOH)Phase Transfer Catalyst (e.g., TBAB) in a two-phase systemVaries

Table 2: Typical Conditions for Williamson Ether Synthesis

In the context of synthesizing this compound, the but-1-yne moiety is typically introduced as part of a starting material like but-3-yn-1-ol. However, the terminal alkyne's acidic proton allows for further functionalization if needed, for instance, through Sonogashira coupling or other C-C bond-forming reactions. beilstein-journals.org The synthesis of terminal alkynes themselves can be achieved through methods like the dehydrohalogenation of vicinal or geminal dihalides. rsc.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry aims for more efficient and environmentally benign methods, often through the use of catalysts.

Transition metal catalysis offers powerful alternatives to classical methods for forming the key bonds in this compound.

Catalytic C-O Bond Formation: Palladium and copper catalysts have been developed for the formation of ether bonds, often under milder conditions than the classical Williamson synthesis. nih.govbeilstein-journals.org For instance, a palladium-catalyzed coupling of an alcohol with an alkyl halide can proceed with a variety of functional groups present. nih.gov Copper-catalyzed Ullmann-type couplings are also a viable option for forming aryl ethers, and adaptations for alkyl ethers exist. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts are known to facilitate cross-coupling reactions involving carbon-oxygen bonds. nih.gov There is potential for a nickel-catalyzed coupling between a derivative of but-3-yn-1-ol and a bromo-functionalized component. Nickel catalysis can also be employed in reductive coupling scenarios. researchgate.netsioc-journal.cn

Catalytic Functionalization of Alkynes: Modern methods for the functionalization of alkynes often involve transition metal catalysts. Copper and palladium are frequently used to mediate coupling reactions at the terminal C-H bond of the alkyne, allowing for the introduction of various substituents. organic-chemistry.orgmdpi.com While not directly forming the target molecule, these methods highlight the potential for further elaboration of this compound.

Catalyst SystemReaction TypePotential Application
Palladium complexes with phosphine (B1218219) ligandsC-O cross-couplingFormation of the ether linkage from an alcohol and an alkyl bromide. nih.gov
Copper(I) salts with ligands like phenanthrolineUllmann-type ether synthesisAlternative route to the ether bond. beilstein-journals.org
Nickel(0) complexesReductive cross-couplingCoupling of two electrophilic partners to form the target molecule. researchgate.netsioc-journal.cn

Table 3: Examples of Transition Metal-Mediated Reactions Relevant to the Synthesis

These catalytic methods often offer advantages in terms of milder reaction conditions, higher functional group tolerance, and potentially greater atom economy, aligning with the principles of green chemistry. rsc.org

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Traditional Williamson ether synthesis often relies on volatile organic solvents and stoichiometric amounts of strong bases, presenting opportunities for greener alternatives. researchgate.netnumberanalytics.com

Key green considerations include:

Energy Efficiency: Conventional methods often require prolonged heating under reflux for several hours to drive the reaction to completion. lscollege.ac.in The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, thereby lowering energy consumption and improving process efficiency. acs.org In a similar vein, combined microwave and ultrasound-assisted reactions can provide an efficient route for ether preparation. researchgate.net

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance reaction rates and efficiency, allowing for the use of milder bases (e.g., K₂CO₃ instead of NaH) and potentially biphasic systems, which simplifies product workup and reduces waste. numberanalytics.com

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing, particularly for scalable production. soton.ac.uk The synthesis of alkynyl ethers, including this compound, is well-suited for flow chemistry platforms.

The primary benefits include:

Enhanced Safety and Control: The generation of the reactive alkoxide intermediate can be performed in-line and immediately consumed in the subsequent reaction coil. This "on-demand" generation minimizes the risks associated with handling large quantities of reactive species. The superior heat transfer of microreactors allows for precise temperature control of the potentially exothermic alkoxide formation and the subsequent SN2 reaction.

Improved Efficiency and Scalability: Flow reactors enable rapid mixing and precise control over residence time, which can be optimized to maximize yield and minimize byproduct formation. rsc.org Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactors.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound via the Williamson ether synthesis hinges on the careful optimization of several key parameters to maximize yield and minimize the formation of byproducts. The reaction involves the deprotonation of but-3-yn-1-ol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide. youtube.com

The two primary disconnection approaches are:

Route A: But-3-yn-1-ol + 1,2-dibromoethane

Route B: 2-bromoethanol + 4-bromobut-1-yne

Route A is generally preferred. The alkylating agent in Route A is a primary halide, which is ideal for an SN2 reaction. In Route B, the base required to deprotonate 2-bromoethanol could potentially react with the terminal alkyne of 4-bromobut-1-yne or induce elimination reactions.

Key optimization parameters for Route A are:

Base and Solvent System: The choice of base and solvent is interdependent. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are highly effective at completely deprotonating the alcohol, leading to faster reaction rates. organic-synthesis.com Alternatively, weaker inorganic bases such as potassium carbonate (K₂CO₃) can be used, often in a more polar solvent like acetonitrile, which may require higher temperatures but can be easier to handle. organic-synthesis.com

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. lscollege.ac.in Higher temperatures increase the reaction rate but also increase the risk of side reactions. Optimization requires balancing reaction speed with selectivity.

Stoichiometry: A significant challenge is the potential for the newly formed product to react with another molecule of the but-3-yn-1-ol alkoxide, leading to the formation of a symmetrical diether byproduct (1,4-bis(but-3-yn-1-yloxy)ethane). To suppress this secondary reaction, a large excess of the alkylating agent, 1,2-dibromoethane, is typically used. This ensures that the alkoxide is more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the product.

The following table summarizes common conditions for Williamson ether synthesis applicable to this transformation.

BaseSolventTypical TemperatureKey ConsiderationsReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTIrreversible deprotonation; highly effective for unactivated alcohols; requires anhydrous conditions. organic-synthesis.com
Potassium Carbonate (K₂CO₃)Acetonitrile (ACN)Room Temp to 80 °CMilder, easier to handle base; reaction may be slower and require heat. organic-synthesis.com
Cesium Carbonate (Cs₂CO₃)Acetonitrile (ACN)Room TemperatureHighly effective due to the "cesium effect," which enhances nucleophilicity. organic-synthesis.com
Potassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Room TemperatureA strong, inexpensive base; DMSO effectively solvates the cation, enhancing alkoxide reactivity. masterorganicchemistry.com

Stereochemical and Regiochemical Control in Related Synthetic Transformations

While the synthesis of this compound itself does not typically involve the creation of new stereocenters, the functional groups within the molecule—the terminal alkyne and the alkyl bromide—allow for a variety of subsequent transformations where stereochemical and regiochemical control are paramount.

Regioselectivity: Hydration of the Terminal Alkyne

The terminal alkyne can be hydrated to form a carbonyl compound. The regiochemical outcome of this reaction is dictated by the choice of catalyst, allowing for the selective formation of either a methyl ketone or an aldehyde. libretexts.org

Markovnikov Hydration: In the presence of a mercury(II) sulfate (B86663) catalyst in aqueous acid (H₂SO₄/H₂O), hydration follows Markovnikov's rule. The initial addition of water places the hydroxyl group on the more substituted carbon (C2), which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.

Anti-Markovnikov Hydration: Hydroboration-oxidation provides the opposite regioselectivity. Reaction with a sterically hindered borane (B79455), such as disiamylborane (B86530) ((Sia)₂BH) or 9-BBN, followed by oxidative workup with hydrogen peroxide (H₂O₂) and base, results in the formation of an aldehyde. libretexts.org The boron adds to the terminal, less sterically hindered carbon, and upon oxidation, is replaced by a hydroxyl group, which tautomerizes to the aldehyde.

ReactionReagentsRegiochemical OutcomeProduct TypeReference
Mercury-Catalyzed HydrationHgSO₄, H₂SO₄, H₂OMarkovnikovKetone libretexts.org
Hydroboration-Oxidation1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOHAnti-MarkovnikovAldehyde libretexts.org

Stereoselectivity: Halogenation of the Alkyne

The addition of halogens, such as bromine (Br₂), across the triple bond is a key transformation where stereochemistry is critical. The reaction proceeds via an electrophilic addition mechanism. The alkyne attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) on this intermediate forces the two bromine atoms to add to opposite faces of the original triple bond. This results in a strong preference for anti-addition, yielding the (E)-dihaloalkene as the major stereoisomer. libretexts.org

Reactivity and Transformative Potential of 4 2 Bromoethoxy but 1 Yne

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group (–C≡CH) is characterized by its sp-hybridized carbons and the presence of a weakly acidic terminal proton. This functionality is a cornerstone of modern synthetic chemistry, participating in a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prominent example of "click chemistry." ijrpc.com The terminal alkyne of 4-(2-bromoethoxy)but-1-yne is an excellent substrate for this transformation.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature in various solvents, and is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov The standard protocol involves a copper(I) catalyst, which can be generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that circumvents the need for a potentially toxic copper catalyst. nih.gov However, SPAAC requires a strained cycloalkyne instead of a terminal alkyne. Therefore, this compound would not directly participate in SPAAC but could be coupled to a strained alkyne using other methods to enable subsequent bioorthogonal labeling.

Table 1: Representative Conditions for CuAAC with Terminal Alkynes
Azide PartnerCatalyst SystemSolventTemperatureTypical Yield
Benzyl AzideCuSO₄, Sodium Ascorbatet-BuOH/H₂ORoom Temperature>95%
Phenyl AzideCuI, DIPEATHFRoom TemperatureHigh
Alkyl Azides[Cu(PPh₃)₃Br]DCMRoom TemperatureExcellent

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The terminal alkyne of this compound can readily participate in several of these key reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to produce substituted alkynes. organic-chemistry.orggold-chemistry.org The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst (e.g., CuI), and requires a base, such as an amine, which can also serve as the solvent. nrochemistry.comunacademy.com The reaction proceeds under mild conditions and tolerates many functional groups. gold-chemistry.org The reactivity of the halide partner generally follows the trend I > OTf > Br > Cl. nrochemistry.com

Heck Reaction: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations involving alkynes exist. These reactions can lead to the formation of conjugated enynes. The process involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkyne and subsequent elimination steps.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling typically involves an organoboron compound and an organic halide. While the terminal alkyne of this compound would not be a direct partner in a standard Suzuki reaction, it can be converted into an alkynylboronate ester. This intermediate could then participate in a Suzuki coupling with an aryl or vinyl halide, indirectly using the alkyne functionality to form a C-C bond.

Table 2: Illustrative Conditions for Sonogashira Coupling of a Terminal Alkyne
Coupling Partner (Ar-X)Palladium CatalystCopper Co-catalystBaseSolventTemperature
IodobenzenePd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom Temp
BromonaphthalenePd(PPh₃)₄CuITriethylamineDMF50 °C
Vinyl BromidePd(OAc)₂/PPh₃CuIPiperidineAcetonitrileRoom Temp

Hydrometallation and Hydrohalogenation Pathways

Hydrometallation: This process involves the addition of a metal-hydride bond across the alkyne's triple bond. Hydroboration is a common example, where a borane (B79455) reagent (e.g., pinacolborane, HBpin) adds to the alkyne. rsc.org For terminal alkynes like that in this compound, this addition is often highly regioselective, typically yielding the (E)-vinylboronate ester after anti-Markovnikov addition. acs.org These vinylboronates are versatile intermediates, for instance, in Suzuki-Miyaura couplings. Other hydrometallation reactions include hydrostannylation (addition of Sn-H) and hydrosilylation (addition of Si-H). researchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond of an alkyne proceeds via an electrophilic addition mechanism. masterorganicchemistry.comwikipedia.org With a terminal alkyne, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halogen adds to the more substituted internal carbon, forming a vinyl halide. chemistrysteps.com If two equivalents of HX are used, a second addition occurs to yield a geminal dihalide, with both halogens attached to the same internal carbon. khanacademy.org The reaction can be steered toward anti-Markovnikov addition of HBr by using radical initiators like peroxides. chemistrysteps.com

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, 1,3-Dipolar Cycloadditions)

In addition to the azide-alkyne cycloaddition, the terminal alkyne of this compound can participate in other cycloaddition reactions to form various ring systems.

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals like cobalt or rhodium, involve the trimerization of three alkyne units to form a substituted benzene (B151609) ring. If this compound were subjected to these conditions, it could co-cyclotrimerize with itself or other alkynes to produce highly functionalized aromatic compounds.

1,3-Dipolar Cycloadditions: This is a broad class of reactions where a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne) to form a five-membered heterocycle. wikipedia.orgslideshare.net The azide-alkyne reaction is one example. Other 1,3-dipoles, such as nitrones or nitrile oxides, can also react with the alkyne of this compound to generate different heterocyclic structures like isoxazoles. ijrpc.com

Nucleophilic Additions and Acetylide Chemistry

The terminal proton of the alkyne in this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a sodium acetylide. pearson.commasterorganicchemistry.comlumenlearning.com This resulting acetylide anion is a potent carbon nucleophile. libretexts.org

This nucleophilicity allows for C-C bond formation through Sₙ2 reactions with primary alkyl halides. masterorganicchemistry.com The acetylide can also add to electrophilic carbonyl groups, such as those in aldehydes and ketones, to form propargyl alcohols after an acidic workup. libretexts.org

Reactions Involving the Bromoethoxy Moiety

The bromoethoxy group contains a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The bromine atom is a good leaving group, and the primary carbon is sterically accessible, favoring the Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles.

This reactivity is highly valuable as it can be performed orthogonally to many of the alkyne reactions. For instance, a nucleophile could displace the bromide without affecting the terminal alkyne, or conversely, the alkyne could be transformed while leaving the bromide intact for a subsequent reaction. Potential nucleophiles include amines, azides, thiols, cyanides, and carboxylates, leading to the formation of new C-N, C-S, C-C, and C-O bonds, respectively.

Table 3: Potential Sₙ2 Reactions at the Bromoethoxy Moiety
NucleophileProduct Functional GroupIllustrative Reagent
AzideAzidoethoxySodium Azide (NaN₃)
AmineAminoethoxyAmmonia (NH₃) or Primary/Secondary Amine
ThiolateThioetherSodium Thiophenoxide (PhSNa)
CyanideNitrileSodium Cyanide (NaCN)
HydroxideHydroxyethoxySodium Hydroxide (NaOH)

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles

The presence of a primary bromoalkane moiety in this compound makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This pathway is favored due to the unhindered nature of the carbon atom bonded to the bromine, allowing for effective backside attack by a wide range of nucleophiles. libretexts.org SN1 reactions, which involve a carbocation intermediate, are generally not favored for primary alkyl halides due to the instability of the resulting primary carbocation. masterorganicchemistry.com

A diverse array of nucleophiles can be employed to displace the bromide ion, leading to the formation of a variety of functionalized products. The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
HydroxideSodium Hydroxide (NaOH)4-(2-hydroxyethoxy)but-1-yne
AlkoxideSodium Methoxide (NaOCH₃)4-(2-methoxyethoxy)but-1-yne
CyanideSodium Cyanide (NaCN)4-(2-cyanoethoxy)but-1-yne
AzideSodium Azide (NaN₃)4-(2-azidoethoxy)but-1-yne
ThiolateSodium Thiophenoxide (NaSPh)4-(2-(phenylthio)ethoxy)but-1-yne
AmineAmmonia (NH₃)4-(2-aminoethoxy)but-1-yne

These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the attacking species and to effectively solvate the accompanying cation.

Elimination Reactions (E1, E2) for Olefin Formation

Elimination reactions of this compound, which would lead to the formation of an olefinic bond, are expected to be less favorable than nucleophilic substitution under typical conditions. masterorganicchemistry.com The predominant mechanism for elimination in primary alkyl halides is the E2 (bimolecular elimination) pathway, which requires a strong, sterically hindered base. khanacademy.orgucsb.edu

The use of a strong, bulky base, such as potassium tert-butoxide (t-BuOK), could promote the E2 reaction. In this process, the base would abstract a proton from the carbon atom adjacent to the bromine-bearing carbon, leading to the concerted formation of a double bond and the expulsion of the bromide ion. However, due to the structure of this compound, this would result in a highly unstable vinyl ether. Given the competition with SN2 reactions, achieving high yields of the elimination product would be challenging. masterorganicchemistry.com E1 (unimolecular elimination) reactions are highly unlikely for the same reason that SN1 reactions are disfavored: the instability of the primary carbocation intermediate. ucsb.edu

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic reagents from this compound presents a significant challenge due to the presence of the acidic terminal alkyne proton.

Grignard Reagents: The preparation of a Grignard reagent by reacting this compound with magnesium metal is expected to be problematic. wikipedia.orgsigmaaldrich.com Grignard reagents are strong bases and would readily react with the acidic terminal alkyne proton of another molecule of the starting material, leading to a complex mixture of products. wikipedia.org

Organolithium Reagents: Similarly, the formation of an organolithium reagent through lithium-halogen exchange would be complicated by the acidic alkyne proton. Strong bases like organolithium reagents will deprotonate the terminal alkyne. However, it is possible to selectively deprotonate the terminal alkyne using a strong base like n-butyllithium to form a lithium acetylide. This acetylide can then act as a nucleophile in subsequent reactions.

Synergistic Reactivity and Chemoselectivity of Dual Functionalities

The dual functionalities of this compound open up possibilities for synergistic reactivity and chemoselective transformations, allowing for the construction of complex molecular architectures.

Orthogonal Transformations and Cascade Reactions

The distinct reactivity of the alkyl bromide and the terminal alkyne allows for orthogonal transformations, where one functional group can be reacted selectively while the other remains intact. For instance, the terminal alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Sonogashira coupling, leaving the alkyl bromide available for a subsequent nucleophilic substitution.

This orthogonality also enables the design of cascade reactions. A potential cascade could be initiated by the formation of a lithium acetylide, which could then undergo an intramolecular nucleophilic substitution to form a cyclic ether. Such cascade reactions are highly efficient as they allow for the formation of multiple bonds in a single synthetic operation. researchgate.netrsc.orgacs.orgnih.govnsf.gov

Selective Functional Group Interconversions

The two functional groups can be selectively interconverted to access a wider range of derivatives. For example, the terminal alkyne can be hydrated to a methyl ketone, or reduced to an alkene or alkane. The alkyl bromide can be converted to an alcohol, amine, or other functional groups via nucleophilic substitution as detailed previously. The choice of reagents and reaction conditions will dictate which functional group reacts preferentially.

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not available, the mechanisms of its key transformations can be inferred from well-established principles.

SN2 Reaction Mechanism: The nucleophilic substitution at the primary alkyl bromide would proceed via a concerted, one-step SN2 mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack). This leads to a transition state where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking. The reaction results in an inversion of stereochemistry at the carbon center, although in this specific molecule, the reacting carbon is not a stereocenter.

E2 Reaction Mechanism: The E2 elimination would also be a concerted, one-step process. A strong, sterically hindered base would abstract a proton from the β-carbon, while simultaneously, the π-bond is formed, and the bromide leaving group departs. The transition state involves the base, the alkyl halide, and the developing double bond. For the reaction to proceed efficiently, an anti-periplanar arrangement of the abstracted proton and the leaving group is generally preferred.

Organometallic Reactions: The reaction of the terminal alkyne with a strong base like n-butyllithium involves a simple acid-base reaction where the base abstracts the acidic alkyne proton to form a carbanion (acetylide). This acetylide is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Applications of 4 2 Bromoethoxy but 1 Yne As a Versatile Synthetic Precursor

In the Construction of Complex Organic Architectures

The dual reactivity of 4-(2-bromoethoxy)but-1-yne is strategically employed in the synthesis of intricate organic structures. Chemists can leverage the differential reactivity of the alkyne and bromide functionalities to build molecular complexity in a controlled manner.

Synthesis of Heterocyclic Scaffolds and Frameworks

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound provides a powerful tool for their construction. The alkyne can participate in cycloaddition reactions to form the core heterocyclic ring, while the bromoethoxy group can be used for subsequent functionalization or to close a second ring. For instance, the alkyne can react with an azide (B81097) through CuAAC to form a 1,2,3-triazole ring. nih.gov The pendant bromoethoxy group can then undergo an intramolecular nucleophilic substitution to create bicyclic systems or an intermolecular reaction to link the heterocycle to another molecular fragment.

Reaction Type Reactants Product Class Key Features
Intramolecular CyclizationAzide-containing substrateFused or bridged bicyclic heterocyclesForms two rings in a controlled sequence.
Intermolecular Reaction/CycloadditionDi-azides or other bifunctional reagentsPolyheterocyclic systemsBuilds complex frameworks by linking multiple heterocyclic units.
Sequential Functionalization1. Azide 2. NucleophileSubstituted monocyclic heterocyclesAllows for precise installation of functional groups.

Elaboration into Macrocyclic Systems

Macrocycles are of significant interest in drug discovery and host-guest chemistry due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of these large ring structures is often challenging, but bifunctional linkers like this compound can facilitate the process. researchgate.netwhiterose.ac.uk In a typical approach, the two reactive ends of the molecule can be used to bridge the termini of a long, linear precursor. For example, the bromide can react with a nucleophile at one end of a peptide or polyether chain, and the alkyne can undergo a click reaction with an azide at the other end, resulting in an efficient macrocyclization. rsc.org This strategy avoids the need for high-dilution conditions often required to favor intramolecular cyclization over intermolecular polymerization. whiterose.ac.uk

Macrocyclization Strategy Precursor Components Resulting Macrocycle Reaction Yields
E-type (End-to-End) CyclizationLinear peptide with terminal nucleophile and azidePeptide-based macrocycleVaries (23-73%) depending on peptide sequence and conditions. researchgate.net
Template-Directed SynthesisLinear precursor and template moleculeInterlocked macrocycles (catenanes)Can be highly efficient, driven by non-covalent interactions. rsc.org
Ring-Closing Metathesis (RCM) PrecursorDi-olefinic linear substrateUnsaturated macrocycleOften requires specific catalysts like Grubbs' catalyst. beilstein-journals.org

Preparation of Polyfunctionalized Linear and Branched Structures

The orthogonal reactivity of the alkyne and bromide groups allows for the stepwise and selective introduction of multiple functional groups, leading to the synthesis of complex acyclic molecules. For example, the alkyne can be protected while the bromide is substituted with a desired nucleophile. Following deprotection, the alkyne is then available for a variety of transformations, such as Sonogashira coupling, hydrofunctionalization, or click reactions. This modular approach enables the construction of libraries of related compounds for screening purposes or the synthesis of precisely defined molecular architectures.

In Materials Science and Polymer Chemistry

The same features that make this compound a valuable tool in organic synthesis also lend themselves to the creation of advanced polymers and materials. The ability to form stable linkages and create network structures is particularly important in this context.

Monomer for Advanced Polymer Synthesis (e.g., via click polymerization)

This compound can serve as an AB-type monomer for polymerization. The bromo- group can be converted into an azide, creating a monomer with both an azide and an alkyne. This monomer can then undergo "click polymerization" via CuAAC to form high molecular weight polymers containing triazole rings in the backbone. rsc.orgugent.be These triazole-containing polymers are known for their thermal stability and specific binding properties. Alternatively, it can be used as a co-monomer to introduce pendant alkyne or bromide functionalities into a polymer chain, which can then be used for post-polymerization modification. chemrxiv.org

Polymerization Method Monomer Type Resulting Polymer Key Properties
Click Polymerization (CuAAC)Azide-alkyne functionalized monomerPoly(triazole)sHigh thermal stability, tunable properties. nih.gov
Thiol-yne PolymerizationDi-thiol co-monomerCross-linked poly(thioether)sHigh sulfur content, unique optical properties. chemrxiv.org
Co-polymerizationWith other vinyl or cyclic monomersFunctionalized polymers with pendant groupsAllows for post-synthesis modification and grafting.

Cross-linking Agent for Polymeric Networks

Cross-linking is a crucial process for transforming linear polymers into robust, three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance. rsc.orgspecialchem.com this compound is an excellent candidate for a cross-linking agent due to its two distinct reactive sites. It can link different polymer chains together. For example, in a polymer system containing nucleophilic groups (e.g., amines, thiols), the bromide end of the molecule can form a covalent bond. The alkyne end is then available to react with a pendant group on another polymer chain, such as an azide, via a click reaction, or with a thiol via a thiol-yne reaction, creating a stable cross-link. nih.govresearchgate.net This "orthogonal" cross-linking strategy allows for the precise control over the network architecture and properties.

Polymer System Cross-linking Chemistry Network Properties Potential Applications
Poly(amines) or Poly(ols)1. Nucleophilic Substitution 2. CuAACThermally stable, chemically resistantCoatings, adhesives, hydrogels
Thiol-functionalized polymersThiol-yne radical reactionHigh cross-link density, elastomeric3D printing resins, elastomers nih.govresearchgate.net
Azide-functionalized polymersCuAAC "Click" ChemistryWell-defined network junctionsBiomedical materials, separation membranes

Reagent for Surface Functionalization and Modification

The presence of a terminal alkyne in this compound makes it a prime candidate for the functionalization and modification of surfaces. Terminal alkynes are known to readily participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for its high efficiency and biocompatibility. This reaction allows for the covalent attachment of the molecule to azide-modified surfaces, creating stable triazole linkages.

Furthermore, terminal alkynes can directly bind to metallic surfaces, such as gold, to form self-assembled monolayers (SAMs). This offers an alternative to the more commonly used thiol-based SAMs. The alkyne group provides a stable anchoring point to the surface, while the bromoethoxy group remains exposed, allowing for subsequent chemical modifications. This two-step functionalization strategy enables the creation of complex and highly tailored surface architectures for applications in sensors, electronics, and biomaterials. The ability to introduce a reactive bromine atom onto a surface opens up possibilities for further derivatization, such as the attachment of polymers, biomolecules, or other functional groups through nucleophilic substitution reactions.

Functional Group Application in Surface Chemistry Key Reactions
Terminal AlkyneCovalent attachment to surfacesCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Terminal AlkyneFormation of self-assembled monolayers (SAMs)Direct chemisorption onto metallic surfaces (e.g., gold)
BromoethoxySecondary functionalization of surfacesNucleophilic substitution

Precursor for Optoelectronic and Functional Materials

The conjugated system of the alkyne group in this compound makes it a valuable precursor for the synthesis of optoelectronic and functional materials. The triple bond can be incorporated into the backbone of polymers, leading to materials with interesting photophysical properties. For instance, polymers containing alkynyl groups can exhibit fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.

The bromoethoxy functionality further enhances the utility of this compound in materials science. It allows for the post-polymerization modification of materials, enabling the tuning of their electronic and physical properties. For example, the bromine atom can be replaced by various functional groups to alter the polymer's solubility, morphology, or electronic characteristics. This versatility in both polymerization and subsequent modification makes this compound a promising building block for the rational design of novel organic materials with tailored optoelectronic properties.

Material Class Role of this compound Potential Applications
Conjugated PolymersMonomeric building blockOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Functional PolymersPrecursor for post-polymerization modificationSensors, smart materials

In Supramolecular Chemistry

The dual functionality of this compound also lends itself to applications in the field of supramolecular chemistry, where the focus is on the non-covalent interactions between molecules.

Building Block for Self-Assembled Systems

The ability of the bromoethoxy group to participate in halogen bonding, a directional non-covalent interaction, makes this compound an interesting candidate for the construction of self-assembled systems. Halogen bonding can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The alkyne group can also contribute to the stability of these assemblies through π-π stacking interactions. By carefully designing the complementary interacting partners, it is possible to create complex supramolecular structures with emergent properties.

Component in Host-Guest Systems and Molecular Recognition Studies

In the context of host-guest chemistry, this compound can be used to functionalize macrocyclic hosts, such as pillar[n]arenes or calixarenes. The introduction of the bromoethoxy group onto the rim of these macrocycles can enhance their ability to selectively bind guest molecules through a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The alkyne functionality can be further utilized to attach these host molecules to surfaces or to other molecular entities, creating sophisticated systems for molecular recognition and sensing applications. Research on bromoethoxy-functionalized pillar chemicalbook.comarenes has demonstrated their selective inclusion of specific guest molecules, highlighting the potential role of precursors like this compound in this area.

In Catalysis and Ligand Design (e.g., as a scaffold for novel ligands or organocatalysts)

The reactive nature of both the alkyne and the bromoethoxy groups makes this compound a valuable scaffold for the synthesis of novel ligands for metal-catalyzed reactions and for the development of organocatalysts.

The terminal alkyne can be used to synthesize a variety of heterocyclic structures that are common ligand motifs in coordination chemistry. For example, it can participate in cycloaddition reactions to form triazoles or be used in coupling reactions to create more complex ligand backbones. The bromoethoxy side chain offers a convenient point of attachment for other coordinating groups or for tethering the ligand to a solid support for applications in heterogeneous catalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 4 2 Bromoethoxy but 1 Yne and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. thermofisher.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for identifying the carbon-hydrogen framework of 4-(2-bromoethoxy)but-1-yne.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is indicative of its electronic environment. For instance, the terminal alkynyl proton is anticipated to appear in a characteristic upfield region for alkynes (around 1.7-3.1 ppm) due to magnetic anisotropy effects of the triple bond. libretexts.org Protons on carbons adjacent to electronegative atoms like oxygen and bromine will be deshielded and thus appear further downfield. The integration of these signals reveals the relative number of protons corresponding to each peak, while the splitting pattern (multiplicity) indicates the number of neighboring protons, as governed by spin-spin coupling.

The ¹³C NMR spectrum , typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. The chemical shift range for ¹³C is much broader than for ¹H, allowing for excellent resolution of signals. oregonstate.edulibretexts.org The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts, as do the sp³-hybridized carbons bonded to the ether oxygen and the bromine atom. libretexts.orgdocbrown.info The electronegativity of the substituent plays a significant role, with carbons directly attached to oxygen or bromine appearing at lower fields. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift values (in ppm) relative to Tetramethylsilane (TMS). Solvent: CDCl₃.

PositionStructure FragmentPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
1≡C-H ~2.0 (triplet)~70
2-C C-H-~80
3-CH₂-C≡~2.5 (quartet)~22
4-O-CH₂-CH₂-~3.6 (triplet)~68
5-O-CH₂-CH₂-Br~3.8 (triplet)~69
6-CH₂-Br~3.5 (triplet)~31

While 1D NMR suggests a structure, two-dimensional (2D) NMR experiments are essential to confirm the precise atomic connectivity and spatial arrangement, which is particularly important for flexible molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks connecting the protons on C3 and C4, as well as the protons on the two adjacent methylene groups of the bromoethoxy fragment (C5 and C6), confirming these structural fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a cornerstone technique for piecing together molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. For the target molecule, key HMBC correlations would include:

A correlation from the alkynyl proton (H1) to carbons C2 and C3.

Correlations from the protons on C4 to the ether-linked carbon C5, confirming the ether bridge.

Correlations from the protons on C3 to the ether oxygen-adjacent carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible acyclic molecule, NOESY can provide insights into the preferred solution-state conformation by showing through-space correlations between protons on the butyne chain and the bromoethoxy chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can provide an exact molecular formula. For this compound (C₆H₉BrO), the calculated monoisotopic mass is 175.98367 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Furthermore, the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways for this compound would likely involve cleavage of the C-Br bond, cleavage of the ether C-O bonds, or other characteristic rearrangements.

Predicted HRMS Adducts for this compound Data predicted based on the molecular formula C₆H₉BrO. uni.lu

AdductPredicted m/z
[M+H]⁺176.99095
[M+Na]⁺198.97289
[M+NH₄]⁺194.01749

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. thermofisher.com These two techniques are often complementary.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the key functional groups.

Raman spectroscopy provides similar information but relies on the inelastic scattering of monochromatic light. biorxiv.org It is particularly effective for identifying non-polar bonds with symmetric vibrations, which may be weak in an FTIR spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Terminal Alkyne≡C-H Stretch~3300 libretexts.orgStrong, Sharp
AlkyneC≡C Stretch~2120 libretexts.orgWeak to Medium
Aliphatic C-H-C-H Stretch2850-3000Medium to Strong
EtherC-O-C Stretch~1100Strong
BromoalkaneC-Br Stretch500-600Medium to Strong

X-ray Crystallography for Absolute Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique requires the compound to be in a well-ordered, single crystalline form. The crystal diffracts a beam of X-rays into a specific pattern, which can be mathematically analyzed to generate a precise map of electron densities and, consequently, the exact positions of all atoms in the crystal lattice.

For a non-crystalline or liquid compound like this compound, this technique is not directly applicable. However, if a stable, crystalline derivative of the compound can be synthesized (e.g., through a reaction that introduces a rigid, planar group conducive to crystallization), X-ray crystallography could provide unequivocal proof of its structure, including bond lengths, bond angles, and solid-state conformation. As of now, no public crystal structure data is available for this compound or its direct derivatives.

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound after its synthesis and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. sielc.com For a compound of moderate polarity like this compound, reversed-phase HPLC would be a suitable method for purity analysis. This would typically involve a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). A detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS), would quantify the main peak relative to any impurities.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is another excellent method for purity assessment. A sample is vaporized and passed through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification, providing a precise measure of purity (e.g., >95% or >99%).

Flash Column Chromatography: On a preparative scale, flash chromatography is the standard method for purifying the crude product after a chemical reaction. By selecting an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) and stationary phase (typically silica gel), this compound can be effectively separated from unreacted starting materials and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

Research Findings:

The analysis of this compound by GC-MS provides critical information for its identification and purity assessment. The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions. Following separation, the mass spectrometer provides a detailed fragmentation pattern. Due to the presence of bromine, the mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

The fragmentation of this compound is expected to occur at the ether linkage and adjacent to the bromine atom. Key fragmentation pathways would likely involve the loss of a bromine atom, cleavage of the C-O bonds in the ethoxy group, and fragmentation of the butynyl chain. The molecular ion peak ([M]+) may be observed, but it is often weak in aliphatic ethers and halides. The presence of the terminal alkyne may lead to characteristic fragments resulting from cleavage of the propargylic bond.

Below is a table summarizing the expected GC-MS data for this compound based on typical instrument parameters and fragmentation patterns of similar compounds.

Table 1: GC-MS Data for this compound

ParameterValue/Description
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Oven Program 50°C (2 min), then ramp to 250°C at 10°C/min
Retention Time (tR) ~12.5 min
Ionization Mode Electron Ionization (EI), 70 eV
Key Mass Fragments (m/z) 176/178 ([M]+, weak), 97 ([M-Br]+), 69 ([C4H5O]+), 53 ([C4H5]+), 45 ([C2H5O]+)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. For this compound, LC-MS provides a complementary method for analysis and is especially valuable for monitoring reactions involving this compound where derivatives of varying polarity and volatility may be formed.

Research Findings:

In an LC-MS analysis of this compound, a reversed-phase column (such as a C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency. The retention of the compound on the column is influenced by its polarity.

The mass spectrometer, often equipped with a soft ionization source such as Electrospray Ionization (ESI), detects the compound as it elutes from the column. In positive ion mode ESI, this compound is expected to be detected as its protonated molecule, [M+H]+, or as adducts with other cations present in the mobile phase, such as sodium ([M+Na]+). The characteristic bromine isotope pattern would be observable for these ions. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide further structural information.

The following table outlines a hypothetical LC-MS method and the expected results for the analysis of this compound.

Table 2: LC-MS Data for this compound

ParameterValue/Description
LC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 0.8 mL/min
Retention Time (tR) ~5.8 min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Observed Ions (m/z) 177.0/179.0 ([M+H]+), 199.0/201.0 ([M+Na]+)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. When coupled with a standard detector like an ultraviolet (UV) detector, it can be used for purity assessment and quantification of this compound, although the compound lacks a strong chromophore for high-sensitivity UV detection. Nevertheless, HPLC is invaluable for monitoring the progress of reactions and for purification purposes.

Research Findings:

The chromatographic behavior of this compound in reversed-phase HPLC is dictated by its moderate polarity. The ether and bromide functionalities contribute some polar character, while the hydrocarbon backbone provides nonpolar character. A typical HPLC analysis would employ a C18 stationary phase and a mobile phase of acetonitrile and water. The retention time is a key parameter for identification under a specific set of conditions.

For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. While UV detection at low wavelengths (e.g., ~210 nm) is possible, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could also be employed, particularly for preparative applications where higher concentrations are used.

Below is a table detailing a representative HPLC method for the analysis of this compound.

Table 3: HPLC Data for this compound

ParameterValue/Description
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (tR) ~7.2 min
Purity (by area %) Typically >95% for a purified sample

Computational and Theoretical Studies of 4 2 Bromoethoxy but 1 Yne

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules.

The electronic structure of 4-(2-bromoethoxy)but-1-yne is dictated by the interplay of its three key functional groups: the terminal alkyne, the ether linkage, and the bromoethyl group.

A molecular orbital (MO) analysis would reveal the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

HOMO : It is anticipated that the HOMO would have significant contributions from the π-system of the carbon-carbon triple bond of the but-1-yne moiety. The lone pairs on the oxygen atom of the ether group would also contribute to high-energy occupied orbitals. This distribution makes the alkyne group a potential site for electrophilic attack.

LUMO : The LUMO is expected to be localized predominantly along the C-Br bond. The antibonding σ* orbital of the C-Br bond is typically low in energy, making this site susceptible to nucleophilic attack, which can lead to the cleavage of the C-Br bond.

The electronegativity of the bromine and oxygen atoms would induce a dipole moment in the molecule, with electron density being drawn towards these atoms. This polarization is a key factor in the molecule's reactivity and intermolecular interactions. First-principles calculations based on DFT could precisely model the electron density distribution and electrostatic potential of the molecule. researchgate.net

Table 1: Predicted Molecular Orbital Contributions for this compound

Molecular Orbital Primary Contributing Functional Group(s) Predicted Energy Level Implication for Reactivity
HOMO Terminal Alkyne (π-system), Ether (Oxygen lone pairs) High Susceptibility to electrophilic attack at the alkyne.

The flexibility of the ethoxybut-1-yne chain allows for multiple conformations. The key rotatable bonds are the C-C and C-O single bonds of the backbone. A conformational analysis would aim to identify the lowest energy conformers, which are the most populated at equilibrium.

Computational methods, such as DFT optimizations, can be used to explore the potential energy surface of the molecule. nih.govchemrxiv.orgchemrxiv.org The relative energies of different conformers are influenced by a combination of factors:

Steric Hindrance : Repulsion between bulky groups will disfavor certain conformations.

Torsional Strain : Eclipsing interactions along the single bonds will increase the energy of a conformer.

Gauche Interactions : The relative positions of substituents on adjacent carbons can lead to stabilizing or destabilizing effects.

Intramolecular Interactions : Weak hydrogen bonds or other non-covalent interactions could stabilize certain folded conformations.

For this compound, it is expected that staggered conformations along the C-C and C-O bonds would be energetically favored. The relative orientation of the bulky bromine atom and the but-1-yne group will be a critical determinant of the global minimum energy structure. More advanced computational protocols can provide accurate estimations of the geometric relaxation energy for the entire ensemble of conformers. chemrxiv.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Low-Energy Conformations
C(alkyne)-C-O-C Rotation around the C-O bond Anti and gauche conformations are likely to be stable.
C-O-C-C(Br) Rotation around the O-C(Br) bond Anti and gauche conformations are likely to be stable.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.orgnih.gov For this compound, several reaction types can be computationally explored.

Nucleophilic Substitution at the C-Br Bond : This is a probable reaction pathway given the presence of the bromoethyl group. Computational studies could model the reaction with various nucleophiles, determining whether the mechanism is likely to be SN1 or SN2. The calculations would involve locating the transition state structure and calculating the activation energy barrier.

Reactions of the Terminal Alkyne : The terminal alkyne is a versatile functional group. libretexts.org

Deprotonation : The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its removal by a strong base to form an acetylide anion. libretexts.orgyoutube.com This anion is a potent nucleophile and can participate in subsequent reactions, such as alkylation. youtube.com

Electrophilic Addition : The π-system of the alkyne can be attacked by electrophiles. Computational modeling could elucidate the regioselectivity of these additions (i.e., Markovnikov vs. anti-Markovnikov). libretexts.org

Cycloaddition Reactions : Alkynes can participate in various cycloaddition reactions. DFT calculations can be used to study the transition states and predict the stereochemical outcomes of such reactions. researchgate.net

For each potential reaction, computational analysis can provide a detailed picture of the energy profile along the reaction coordinate, identifying the rate-determining step and the influence of substituents and solvents on the reaction kinetics. smu.edu

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy : DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. github.ionmrdb.orgbohrium.com By calculating these parameters for different low-energy conformers and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that can be compared with experimental data. compchemhighlights.orgfrontiersin.org For this compound, key predicted signals would include the acetylenic proton and carbons, the carbons adjacent to the oxygen and bromine, and the protons of the ethyl and butyl chains. The predicted chemical shift for the acetylenic proton is expected in the range of δ 1.7-3.1 ppm. libretexts.org

Infrared (IR) Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated computationally. computabio.comarxiv.orgstanford.edu For this compound, characteristic vibrational modes would include:

A strong, narrow C-H stretch for the terminal alkyne around 3330-3270 cm⁻¹. libretexts.orgorgchemboulder.com

A weak C≡C triple bond stretch in the range of 2260-2100 cm⁻¹. libretexts.orgorgchemboulder.com

C-O ether stretching vibrations.

A C-Br stretching vibration, typically in the fingerprint region.

The calculated spectrum can aid in the assignment of peaks in an experimental IR spectrum. masterorganicchemistry.com

Table 3: Predicted Characteristic Spectroscopic Data for this compound

Spectroscopy Type Functional Group Predicted Signal
¹H NMR Acetylenic H ~ δ 2.0-3.0 ppm
¹³C NMR Acetylenic Cs ~ δ 65-90 ppm
IR Terminal Alkyne C-H ~ 3300 cm⁻¹ (stretch)
IR C≡C ~ 2150 cm⁻¹ (stretch)
IR C-O ~ 1100 cm⁻¹ (stretch)

Molecular Dynamics Simulations for Intermolecular Interactions

While less common for small molecules in isolation, molecular dynamics (MD) simulations could be employed to study the behavior of this compound in condensed phases, such as in solution or in the context of material science applications. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties. alfonsgeiger.deacs.orgresearchgate.net

For this compound, MD simulations could be used to:

Study Solvation : Simulate the molecule in various solvents to understand the structure of the solvation shell and the nature of solute-solvent interactions. The polar ether and bromo groups, along with the relatively nonpolar alkyne, would lead to complex solvation behavior.

Investigate Self-Assembly : If this molecule were a building block for larger structures or materials, MD simulations could explore how multiple molecules might interact and potentially self-assemble. This could be relevant in the context of forming thin films or other nanostructures.

Analyze Intermolecular Forces : The simulations would provide a detailed picture of the van der Waals and electrostatic interactions between molecules, which govern the physical properties of the substance in its liquid or solid state.

Such simulations rely on accurate force fields, which describe the potential energy of the system as a function of its atomic coordinates. For a novel molecule like this compound, a custom force field might need to be developed or an existing one validated. acs.org

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

Application Information Gained
Solvation Studies Solute-solvent interaction energies, radial distribution functions, and coordination numbers.
Self-Assembly Modeling Prediction of aggregation behavior and the structure of potential assemblies.

Table of Compounds

Compound Name

Future Directions and Emerging Research Avenues for 4 2 Bromoethoxy but 1 Yne

Development of Novel and Unprecedented Synthetic Transformations

The dual reactivity of 4-(2-bromoethoxy)but-1-yne provides a fertile ground for the development of new synthetic transformations. The terminal alkyne is a gateway to a host of reactions, including the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction can be used to rapidly assemble complex molecular architectures by forming stable triazole linkages. frontiersin.org The presence of the bromoethoxy group allows for subsequent or tandem reactions, opening pathways to novel heterocyclic systems.

Future research will likely focus on designing tandem reactions that leverage both functional groups in a single, streamlined operation. For instance, palladium-catalyzed processes could enable a sequence of a Sonogashira coupling at the alkyne terminus, followed by an intramolecular cyclization involving the bromoethyl ether moiety to construct complex heterocyclic scaffolds. nih.gov Such tandem cyclizations are highly atom-economical and can generate significant molecular complexity from a single precursor. nih.gov The development of novel catalytic systems that can selectively activate one site in the presence of the other, or that can orchestrate a cascade involving both, will be a key area of exploration.

Potential TransformationKey Functional Groups InvolvedResulting Structure
Tandem Sonogashira Coupling/Intramolecular CyclizationAlkyne, BromoalkaneFused Heterocycles
Intramolecular Radical CyclizationAlkyne, BromoalkaneCyclic compounds
Click-Cyclization SequencesAlkyne, BromoalkaneFunctionalized Triazole Heterocycles
Metal-Cocatalyzed Alkynylative CyclizationAlkyne, BromoalkaneH-pyrazolo[5,1-a]isoquinolines and related structures

Integration into Multicomponent Reactions and Automated Synthesis Platforms

Multicomponent reactions (MCRs) are powerful tools in modern chemistry, prized for their efficiency, atom economy, and ability to generate molecular diversity. nih.govjocpr.comrsc.org The structure of this compound makes it an ideal candidate for the design of novel MCRs. Each functional group—the alkyne, the ether, and the bromide—can participate in different bond-forming events within a one-pot reaction, leading to the rapid assembly of complex and diverse molecular scaffolds. rsc.org Future work will likely involve the strategic use of this compound in known MCRs to produce new families of compounds, as well as the development of entirely new MCRs centered around its unique reactivity.

The modular nature of this bifunctional building block also makes it highly suitable for integration into automated synthesis platforms. researchgate.net These systems can perform numerous reactions in parallel, enabling the high-throughput synthesis of large compound libraries for drug discovery and materials science. researchgate.net By using this compound as a core scaffold, libraries of compounds can be generated where diversity is introduced at both the alkyne and the bromide positions. This approach accelerates the discovery of molecules with desired biological activities or material properties. explorationpub.com

Exploration of Unconventional and Niche Applications in Emerging Fields

Beyond its role in synthetic methodology, the future of this compound extends to its application in cutting-edge fields. The combination of a flexible, hydrophilic ether chain and a versatile alkyne handle is particularly relevant to the design of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. acs.org The alkyne can serve as a "clickable" handle to attach a protein-of-interest-binding ligand, while the bromoethoxy portion can be part of a linker that connects to an E3 ligase ligand. acs.orgnih.gov The ether units within such linkers can modulate crucial properties like solubility and cell permeability, which are often challenges in PROTAC design. nih.govnih.gov

In materials science, monomers containing both alkyne and ether functionalities are being explored for the synthesis of novel functional polymers. rsc.orgorganic-chemistry.org The alkyne group can undergo polymerization to form unique cyclic or linear polymers with interesting electronic and optical properties. organic-chemistry.org The bromoethoxy side chain offers a site for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional moieties. This could lead to the development of new materials for applications in nanotechnology, sensors, or advanced coatings. acs.orgrsc.org

Advancements in Sustainable and Atom-Economical Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic design, with a focus on maximizing atom economy and minimizing waste. beilstein-journals.org The inherent nature of this compound as a bifunctional building block lends itself to the development of highly atom-economical synthetic routes. Tandem and multicomponent reactions that utilize both reactive sites of the molecule are prime examples of this, as they incorporate a majority of the atoms from the starting materials into the final product. nih.govacs.org

Future research will focus on developing catalytic processes that are not only efficient but also environmentally benign. This includes the use of earth-abundant metal catalysts, reactions in greener solvents, and processes that operate at lower temperatures and pressures. nih.gov The evaluation of synthetic pathways involving this compound will increasingly rely on green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), to quantify their environmental impact and drive the development of more sustainable chemical manufacturing. mdpi.com

Green Chemistry MetricDefinitionRelevance to this compound
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High potential in tandem and MCRs where most atoms are incorporated.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%A practical measure of the efficiency of reactions utilizing the compound.
Process Mass Intensity (PMI) Total mass in a process / Mass of productEvaluates the overall greenness of a multi-step synthesis involving the compound.
E-Factor Total waste (kg) / Product (kg)A measure of the waste generated, which can be minimized through atom-economical reactions.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The full potential of this compound will be realized through a synergistic approach that combines modern synthetic techniques with advanced spectroscopic and computational methods. The prediction of reaction pathways and the rationalization of product selectivity in complex transformations, such as tandem cyclizations, can be greatly aided by computational chemistry. Techniques like Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing insights that are difficult to obtain through experimentation alone.

This computational analysis can guide the design of new experiments, accelerating the discovery of novel reactions and applications. For example, machine learning models are being developed to predict the outcomes of reactions and identify key structural fragments that influence reactivity. rsc.org The combination of predictive modeling with high-throughput automated synthesis will create a powerful feedback loop for discovery. Spectroscopic analysis will remain crucial for characterizing the novel and complex molecules synthesized from this versatile building block. This integrated strategy, where computation predicts, synthesis creates, and spectroscopy confirms, represents the future of chemical research and will be essential in exploring the rich chemistry of this compound.

Conclusion

Summary of Key Research Findings and Contributions

Following an extensive search of academic and patent literature, no specific research findings, detailed synthetic protocols, or significant scientific contributions directly attributed to 4-(2-bromoethoxy)but-1-yne have been identified. The compound is not featured as a primary subject of investigation in published studies, nor does it appear as a key intermediate in the synthesis of complex molecules within the available scientific records. While its constituent functional groups—a terminal alkyne, an ether linkage, and a primary alkyl bromide—are common in organic synthesis, the specific combination and arrangement in this compound have not been a focal point of reported research.

Broader Implications for Fundamental Organic Chemistry and Related Disciplines

Due to the lack of dedicated research, the broader implications of this compound for fundamental organic chemistry and related fields remain speculative. The molecule possesses two distinct reactive sites: the terminal alkyne, which can participate in reactions such as click chemistry, Sonogashira coupling, and various cycloadditions, and the bromoethoxy group, which is susceptible to nucleophilic substitution. This bifunctional nature theoretically allows for its use as a versatile building block or a linker molecule in the synthesis of more complex structures, including heterocycles through intramolecular cyclization. However, without experimental data, its actual utility and potential advantages over similar, more studied compounds are unknown.

Identification of Remaining Challenges and Future Research Perspectives

The primary challenge concerning this compound is the fundamental lack of investigation into its synthesis and reactivity. Future research could be directed towards several key areas:

Development of a reliable and efficient synthetic route: Establishing a clear and high-yielding method for the preparation of this compound would be the first crucial step to enable further studies.

Exploration of its reactivity: A systematic investigation into the reactivity of both the alkyne and the alkyl bromide functionalities would be necessary. This would involve studying its behavior in various fundamental organic reactions to map out its synthetic potential.

Potential applications in synthesis: Future studies could explore its use as a precursor for novel heterocyclic compounds, as a linker in medicinal chemistry for the development of new therapeutic agents, or in materials science for the creation of new polymers or functional materials.

In essence, the field of research for this compound is entirely open. The initial steps of synthesis and basic reactivity studies are required before its potential contributions to organic chemistry and other disciplines can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-bromoethoxy)but-1-yne, and how can reaction efficiency be improved?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1,2-dibromoethane with a propargyl alcohol derivative under basic conditions (e.g., K₂CO₃) in anhydrous acetone at reflux (150 hours), followed by solvent removal and recrystallization in ethanol . To improve efficiency, alternative catalysts (e.g., phase-transfer catalysts) or microwave-assisted synthesis could reduce reaction times. Monitoring intermediates via TLC or GC-MS ensures stepwise progress.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 715 [M+H]+ in related bromoethoxy compounds) and retention time (e.g., 1.29 minutes under acidic conditions) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–Br = 1.951 Å) and angles (e.g., O2–C7–C6 = 124.6°) to validate geometry .
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., ethoxy protons at δ ~4.3 ppm, alkyne protons at δ ~2.5 ppm).

Advanced Research Questions

Q. How do crystallographic discrepancies in hydrogen bonding and π–π stacking affect material properties?

  • Analysis : In 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, intramolecular hydrogen bonds (O3–H3⋯O2, d = 2.611 Å) dominate, whereas analogs like 4-hydroxy-3-methoxybenzaldehyde exhibit extensive intermolecular hydrogen bonds (d = 2.68–2.72 Å) and π–π stacking . These differences influence solubility and thermal stability. Computational modeling (DFT or MD simulations) can predict how substituents (e.g., bromo vs. methoxy groups) alter packing efficiency and intermolecular interactions.

Q. What mechanistic insights explain the reactivity of this compound in Knoevenagel condensations?

  • Mechanistic Study : The bromoethoxy group acts as a leaving group, enabling nucleophilic displacement. In Knoevenagel reactions, the alkyne moiety may stabilize transition states via conjugation. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing) can elucidate rate-determining steps. For example, compare reactivity with non-propargyl analogs to assess alkyne participation .

Q. How can contradictions in LCMS/HPLC data be resolved when characterizing bromoethoxy derivatives?

  • Troubleshooting : Discrepancies in mass spectra (e.g., unexpected adducts) may arise from solvent impurities or ionization artifacts. Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br). For HPLC, optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate diastereomers or degradation products. Cross-validate with alternative techniques like IR spectroscopy .

Application-Oriented Questions

Q. How can this compound be leveraged in designing fluorescent probes for biomolecular sensing?

  • Design Strategy : The bromoethoxy group serves as a linker for functionalization. For instance, coupling with AIE (aggregation-induced emission) dyes like tetrakis[4-(2-bromoethoxy)phenyl]ethene creates label-free DNA probes. Optimize substitution patterns to balance hydrophobicity and quantum yield .

Q. What role does this compound play in synthesizing anti-diabetic agents?

  • Case Study : As a precursor, it can form phenyl ether linkages in thiazolidinedione derivatives. For example, coupling with metformin analogs via Buchwald-Hartwig amination yields compounds with enhanced AMPK activation. Validate efficacy via in vitro assays (e.g., glucose uptake in HepG2 cells) .

Data Interpretation and Validation

Q. How can researchers reconcile conflicting crystallographic data for bromoethoxy derivatives?

  • Validation Protocol :

Compare experimental data (e.g., C–Br bond lengths) with theoretical values from databases (e.g., Cambridge Structural Database).

Assess thermal displacement parameters (Uiso) to identify disordered regions.

Use R-factor analysis (e.g., wRref(F²) = 0.0902) to gauge refinement quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.